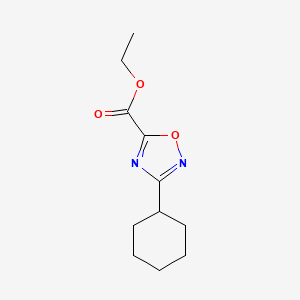

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

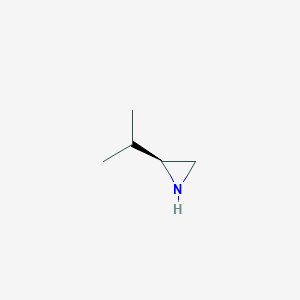

Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . It is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, which are part of the 1,2,4-oxadiazole ring . This structure allows for hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its heterocyclic structure. The presence of the two nitrogen atoms and one oxygen atom in the oxadiazole ring allows for various types of reactions, including cyclocondensation and cyclization .Wissenschaftliche Forschungsanwendungen

1. Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, serves as a versatile building block in medicinal chemistry. It enables the preparation of derivatives through mild reaction conditions, leading to new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds integrated into biologically relevant molecules (Jakopin, 2018).

2. Synthesis of Antihypertensive Agents

Synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, like the 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, from this compound, has shown antihypertensive activity in rats. These derivatives open avenues for structural modifications to enhance their therapeutic efficacy (Santilli & Morris, 1979).

3. Antimicrobial Applications

Compounds containing 1,3,4-oxadiazole, such as those derived from this compound, have been synthesized and evaluated for antimicrobial properties. These compounds exhibit significant activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).

4. Application in the Synthesis of Biologically Relevant Heterocycles

This compound is instrumental in the synthesis of a variety of biologically relevant heterocycles. These synthesized heterocycles demonstrate significant biological activities, making them valuable in pharmaceutical research and development (Szulczyk et al., 2017).

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with proteins essential to these pathogens, but the specific targets require further investigation.

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target’s function, thereby exerting the compound’s therapeutic effects.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of pathogens.

Result of Action

Based on the known activities of related 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth and replication of pathogens at the cellular level, thereby exerting its therapeutic effects.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s stability and activity .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen This property allows them to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Oxadiazoles have been associated with various biological properties such as anti-inflammatory, antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, antiproliferative activity against different types of cancer cells, antioxidant, pharmacological activity, anti-breast cancer activity, and anti-influenza drugs .

Molecular Mechanism

It is known that oxadiazoles can interact with various enzymes and proteins at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

It is known that oxadiazoles are sparingly soluble in water but soluble in many organic solvents . This property could potentially affect the stability, degradation, and long-term effects of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate on cellular function in in vitro or in vivo studies.

Eigenschaften

IUPAC Name |

ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCNBIXEVOKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)

![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2473417.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2473418.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2473419.png)

![2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2473421.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2473422.png)

![4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2473433.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473434.png)